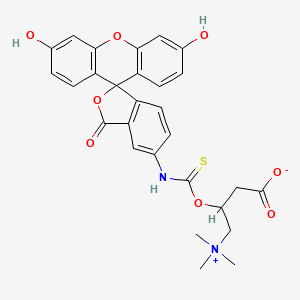
N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate is a compound that combines the properties of fluorescein, a widely used fluorescent dye, with L-carnitine, a molecule involved in the transport of fatty acids into mitochondria
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate typically involves the conjugation of fluorescein with L-carnitine through a thiocarbamate linkage. The reaction conditions often require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the thiocarbamate bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate can undergo various chemical reactions, including:
Oxidation: The thiocarbamate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the thiocarbamate bond, releasing fluorescein and L-carnitine.
Substitution: The thiocarbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the thiocarbamate group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Free fluorescein and L-carnitine.
Substitution: Substituted thiocarbamates with various nucleophiles.
科学的研究の応用
N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate has several applications in scientific research:
Cellular Imaging: The fluorescent properties of fluorescein make this compound useful for imaging cellular structures and processes.
Molecular Biology: It can be used to label proteins or nucleic acids, facilitating the study of molecular interactions and pathways.
Industry: The compound can be used in the development of diagnostic assays and biosensors.
作用機序
The mechanism of action of N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate involves the interaction of its fluorescent and carnitine components with biological molecules. The fluorescein moiety allows for the visualization of the compound within cells, while the L-carnitine component can interact with carnitine transporters and enzymes involved in fatty acid metabolism. This dual functionality enables the compound to serve as a probe for studying metabolic pathways and cellular processes.
類似化合物との比較
Similar Compounds
Fluorescein-5-maleimide: A fluorescent dye used for labeling proteins and detecting thiols.
5-Iodoacetamido-fluorescein: Another fluorescent dye used for labeling proteins via thiol groups.
Fluorescein diacetate 5-maleimide: Used for similar applications as N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate.
Uniqueness
This compound is unique due to its combination of fluorescent and metabolic properties
特性
IUPAC Name |
3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioyloxy]-4-(trimethylazaniumyl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O8S/c1-30(2,3)14-18(13-25(33)34)36-27(39)29-15-4-7-20-19(10-15)26(35)38-28(20)21-8-5-16(31)11-23(21)37-24-12-17(32)6-9-22(24)28/h4-12,18H,13-14H2,1-3H3,(H3-,29,31,32,33,34,39) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQRUEIROGCZGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747795 |
Source


|
| Record name | 3-{[(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)carbamothioyl]oxy}-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258239-73-4 |
Source


|
| Record name | 3-{[(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)carbamothioyl]oxy}-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
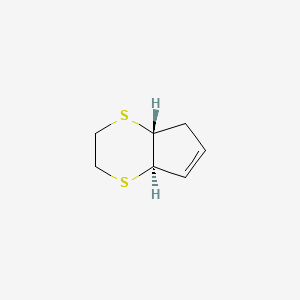


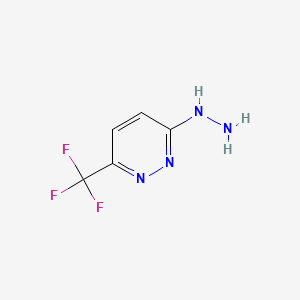
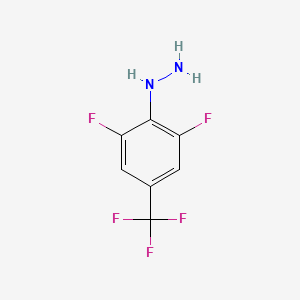
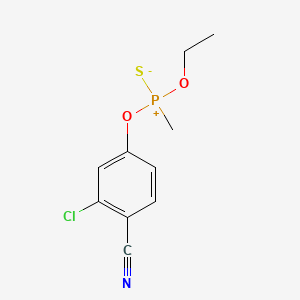
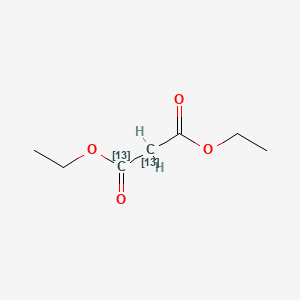
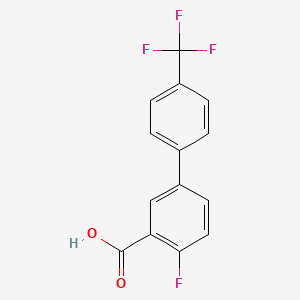
![(NZ)-N-[(2Z)-2-hydroxyiminocycloundecylidene]hydroxylamine](/img/structure/B580299.png)
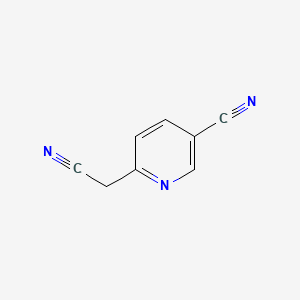
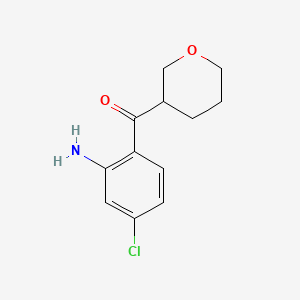
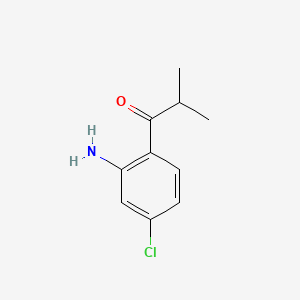
![(2S,3R,4S,5R,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B580310.png)
